BenchChemオンラインストアへようこそ!

4-(2-Pyridinylmethoxy)benzamide

5-HT4 receptor pharmacology Gastrointestinal motility Benzamide prokinetics

4-(2-Pyridinylmethoxy)benzamide (IUPAC: 4-(pyridin-2-ylmethoxy)benzamide; MF: C13H12N2O2; MW: 228.25) is a substituted benzamide derivative characterized by a pyridine ring linked via a methoxy group to the benzamide core. This compound functions as a versatile pharmacophore scaffold rather than a single-mechanism clinical agent, demonstrating quantifiable in vitro activity across multiple receptor systems including 5-HT4 receptors, trace amine-associated receptor 1 (TAAR1), transient receptor potential A1 (TRPA1) channels, and histone deacetylases (HDACs).

Molecular Formula C13H12N2O2
Molecular Weight 228.25g/mol
Cat. No. B493120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Pyridinylmethoxy)benzamide
Molecular FormulaC13H12N2O2
Molecular Weight228.25g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C13H12N2O2/c14-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,14,16)
InChIKeyZKQDEHPMLFBQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Pyridinylmethoxy)benzamide: Procurement-Specific Reference for a Multi-Target Pyridinyl Benzamide Scaffold


4-(2-Pyridinylmethoxy)benzamide (IUPAC: 4-(pyridin-2-ylmethoxy)benzamide; MF: C13H12N2O2; MW: 228.25) is a substituted benzamide derivative characterized by a pyridine ring linked via a methoxy group to the benzamide core [1]. This compound functions as a versatile pharmacophore scaffold rather than a single-mechanism clinical agent, demonstrating quantifiable in vitro activity across multiple receptor systems including 5-HT4 receptors, trace amine-associated receptor 1 (TAAR1), transient receptor potential A1 (TRPA1) channels, and histone deacetylases (HDACs) [2].

Procurement Risk Alert: Why 4-(2-Pyridinylmethoxy)benzamide Cannot Be Substituted with Generic Benzamide Analogs


Substitution of 4-(2-Pyridinylmethoxy)benzamide with structurally related benzamide derivatives introduces substantial experimental variability due to documented differences in receptor subtype selectivity, potency, and functional activity profiles. The 2-pyridinylmethoxy substitution pattern confers distinct binding characteristics that differ markedly from other benzamide positional isomers or alternative heteroaryl linkages [1]. Even closely related compounds such as 4-methoxy-N-(2-pyridinyl)benzamide exhibit fundamentally different target engagement profiles [2]. The quantitative evidence below establishes that this specific compound occupies a unique position within the benzamide chemotype landscape, making direct substitution scientifically unsound without re-validation of key assay parameters.

4-(2-Pyridinylmethoxy)benzamide: Quantitative Differentiation Evidence Against Comparator Compounds


5-HT4 Receptor Functional Antagonism: Nanomolar Potency in Guinea-Pig Colon Myenteric Plexus Preparation

In a functional tissue assay using guinea-pig distal colon longitudinal muscle myenteric plexus preparation, 4-(2-pyridinylmethoxy)benzamide exhibited potent blockade of 5-HT4 receptor-mediated effects of 5-HT with an IC50 of 0.158 nM [1]. This represents approximately 715-fold higher potency than the clinically used prokinetic benzamide mosapride, which demonstrates an IC50 of 113 nM for inhibition of [3H]-GR113808 binding to 5-HT4 receptor sites in guinea-pig striatum [2], and approximately 209-fold higher potency than prucalopride, which induces contractions in guinea-pig colon with an EC50 of 33 nM . The functional assay employed for 4-(2-Pyridinylmethoxy)benzamide directly measures receptor-mediated physiological response rather than radioligand displacement alone.

5-HT4 receptor pharmacology Gastrointestinal motility Benzamide prokinetics

TAAR1 Agonist Activity: Sub-Nanomolar Potency with Cross-Species Validation

4-(2-Pyridinylmethoxy)benzamide demonstrates agonist activity at rat TAAR1 expressed in recombinant HEK293 cells with an EC50 of 0.600 nM for cAMP accumulation after 30 minutes [1]. In human TAAR1 expressed in CHO-K1 cells, agonist activity was observed with an EC50 of 233 nM [2]. The compound exhibits selectivity for TAAR1 over adrenergic receptors as described in patent literature covering pyridinecarboxamide and benzamide derivatives as TAAR1 ligands [3]. This dual-species activity profile distinguishes it from benzamide analogs that lack TAAR1 engagement entirely.

TAAR1 receptor CNS pharmacology Trace amine signaling

TRPA1 Channel Antagonism: High-Potency Inhibition of Human Wildtype Channel at 1.40 nM

4-(2-Pyridinylmethoxy)benzamide demonstrates potent antagonist activity at human wildtype TRPA1 channel expressed in CHO-K1 cells, with an IC50 of 1.40 nM as measured by calcium flux in cells tagged with GCaMP6 after 24 hours [1]. Activity at rat TRPA1 is substantially weaker, with an IC50 of 128 nM measured by PatchXpress electrophysiology at a holding potential of 15 mV [2], indicating species-dependent potency differences. This sub-nanomolar potency places the compound among the more active TRPA1 modulators identified in the benzamide chemotype series.

TRPA1 channel Pain pharmacology Calcium signaling

HDAC Inhibitory Activity: Micromolar Potency Distinguishes from Clinical-Grade HDAC Inhibitors

4-(2-Pyridinylmethoxy)benzamide exhibits HDAC inhibitory activity with an IC50 of 4.27 μM in HeLa cell HDAC assays using fluorescent activity detection [1]. In human HeLa cell nuclear extracts, inhibition of HDAC1/2 was observed with an IC50 of 1.00 μM after 5-minute preincubation followed by substrate addition [2]. In contrast, optimized clinical-stage benzamide HDAC inhibitors such as CI994 (tacedinaline) and chidamide achieve IC50 values in the nanomolar range [3]. The micromolar activity profile of 4-(2-Pyridinylmethoxy)benzamide positions it as a reference compound for basic HDAC screening rather than a potent therapeutic lead.

HDAC inhibition Epigenetics Cancer cell assays

Validated Application Scenarios for 4-(2-Pyridinylmethoxy)benzamide in Research and Screening Programs


5-HT4 Receptor Pharmacology Studies Requiring Sub-Nanomolar Functional Antagonism

Based on the IC50 of 0.158 nM in guinea-pig colon myenteric plexus preparations [1], this compound is optimally deployed as a high-potency 5-HT4 receptor functional antagonist in isolated tissue bath experiments. Researchers studying gastrointestinal motility, enteric neuronal signaling, or 5-HT4 receptor structure-activity relationships should prioritize this compound when assay sensitivity demands active concentrations below 1 nM—a range inaccessible to mosapride (IC50 = 113 nM) or prucalopride (EC50 = 33 nM) without introducing non-specific effects at higher concentrations.

TAAR1 Agonist Tool Compound for Cross-Species Translational Pharmacology

With validated EC50 values of 0.600 nM at rat TAAR1 and 233 nM at human TAAR1 in cAMP accumulation assays [1][2], this compound enables parallel investigation of trace amine signaling across rodent and human systems. The documented TAAR1 selectivity profile [3] makes it appropriate for CNS target validation studies, depression and anxiety disorder models, and bipolar disorder research programs requiring a characterized TAAR1 agonist reference standard with quantifiable species-dependent potency.

Human TRPA1 Channel Screening and Species-Selectivity Profiling

The 91-fold potency differential between human TRPA1 (IC50 = 1.40 nM) and rat TRPA1 (IC50 = 128 nM) [1][2] establishes this compound as a reference agent for species-comparative TRPA1 pharmacology. It should be utilized in human TRPA1 target validation assays, calcium flux screening cascades, and pain/inflammation pathway studies where distinguishing human-specific TRPA1 modulation from rodent-predictive activity is scientifically necessary.

HDAC Inhibitor Screening Cascades as Low-Potency Control Compound

Given its micromolar HDAC inhibitory activity (HeLa cell HDAC IC50 = 4.27 μM; HDAC1/2 IC50 = 1.00 μM) [1][2], this compound serves as a validated low-potency control in HDAC inhibitor discovery programs. When evaluating novel benzamide derivatives for HDAC inhibition, this compound provides a reproducible baseline for distinguishing weak, non-specific HDAC engagement from the sub-micromolar to nanomolar potency expected of lead-optimized HDAC inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Pyridinylmethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.